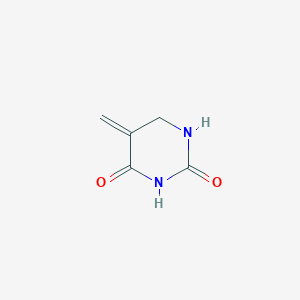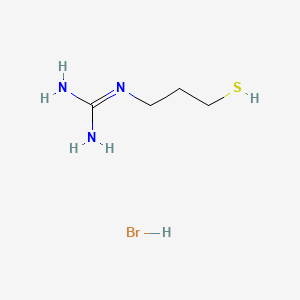![molecular formula C9H13ClOS B14666506 4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol CAS No. 37596-80-8](/img/structure/B14666506.png)
4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol is an organic compound with a complex structure that includes a phenol group, a chlorine atom, and a sulfur-containing moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while nucleophilic substitution of the chlorine atom can produce a variety of substituted phenols .
Applications De Recherche Scientifique
4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol involves its interaction with specific molecular targets. The phenol group can bind to proteins and enzymes, disrupting their normal function. The chlorine and sulfur-containing groups may also contribute to the compound’s activity by interacting with cellular membranes and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chlorinated phenols and sulfur-containing phenols, such as:
- 4-chlorophenol
- 3-methyl-4-chlorophenol
- 4-(methylthio)phenol
Uniqueness
4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol is unique due to the combination of its chlorine, sulfur, and phenol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
37596-80-8 |
|---|---|
Formule moléculaire |
C9H13ClOS |
Poids moléculaire |
204.72 g/mol |
Nom IUPAC |
4-[chloro(dimethyl)-λ4-sulfanyl]-3-methylphenol |
InChI |
InChI=1S/C9H13ClOS/c1-7-6-8(11)4-5-9(7)12(2,3)10/h4-6,11H,1-3H3 |
Clé InChI |
IGGQDPYHWZYRNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)S(C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


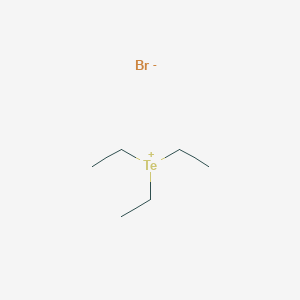
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
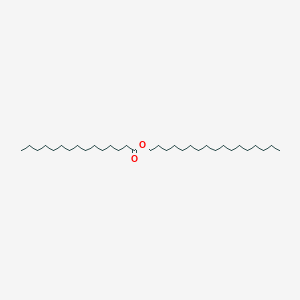
![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)

![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
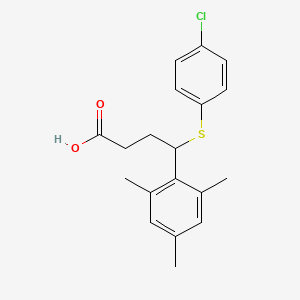

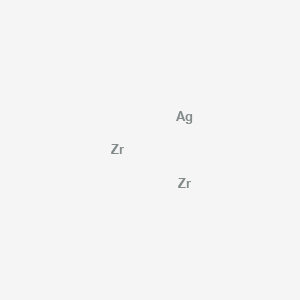

![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)
